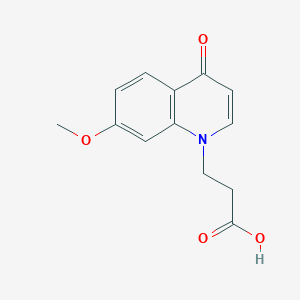

3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(7-methoxy-4-oxoquinolin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-18-9-2-3-10-11(8-9)14(6-4-12(10)15)7-5-13(16)17/h2-4,6,8H,5,7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFWOJPYHQPGDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=CN2CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with the preparation of a methoxy-substituted aniline derivative, followed by its cyclization with a suitable carboxylic acid derivative to form the quinoline core. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial production methods often employ scalable and efficient synthetic methodologies. These methods may include multi-step reactions, one-pot syntheses, or flow chemistry techniques to ensure high yields and purity of the final product .

Chemical Reactions Analysis

3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. The reaction conditions can vary depending on the desired product and the specific reaction being performed .

For example, oxidation of the methoxy group can lead to the formation of a quinolone derivative with different functional groups, while reduction reactions can modify the quinoline core to yield various substituted derivatives. Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the quinoline ring, enhancing its biological activity .

Scientific Research Applications

3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is explored for its potential therapeutic properties, including antibacterial, anticancer, and antiviral activities .

The compound’s ability to interact with various molecular targets makes it a valuable tool in drug discovery and development. It has been studied for its potential to inhibit specific enzymes or receptors involved in disease pathways, making it a promising candidate for the development of new drugs .

Mechanism of Action

The mechanism of action of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can bind to these targets, modulating their activity and leading to therapeutic effects. For instance, the compound may inhibit bacterial enzymes, preventing bacterial growth and proliferation .

In cancer research, the compound’s ability to interfere with cell signaling pathways can lead to the inhibition of cancer cell growth and induction of apoptosis. The specific molecular targets and pathways involved can vary depending on the disease being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline-Based Propanoic Acid Derivatives

Key Observations:

4-Oxo vs. 2-Oxo: Compounds with a 4-oxo group (e.g., ) often exhibit antimicrobial activity, while 2-oxo derivatives () are linked to cytotoxicity and anti-inflammatory effects .

Side-Chain Functionalization: Propanoic acid vs. Hydrazide/Oxadiazole: The unmodified propanoic acid in the target compound likely offers better metabolic stability compared to hydrazide () or oxadiazole derivatives (), which may undergo faster enzymatic hydrolysis .

Heterocyclic Core Variations: Quinoline vs. Quinazoline: Quinazoline derivatives () replace one carbon with nitrogen, altering electronic properties and binding affinities. For example, O4Y () is studied for kinase inhibition, a target less common in quinoline analogs .

Pharmacological Potential and Limitations

- Antimicrobial Activity : The 2-methyl-4-oxo analog () shows moderate broad-spectrum activity, suggesting that the target compound’s 7-methoxy group may redirect activity toward eukaryotic targets (e.g., cancer cells) .

- Cytotoxicity : Hydrazide and oxadiazole derivatives () exhibit potent cytotoxicity, highlighting the importance of side-chain heterocycles in anticancer drug design .

Biological Activity

3-(7-Methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid is a member of the quinolone family, which is recognized for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential antibacterial , anticancer , and antiviral properties, making it a subject of interest in drug discovery and development.

Anticancer Properties

The anticancer activity of this compound has been explored through various studies, with promising results indicating its capability to inhibit cancer cell proliferation. The mechanism involves interference with cell cycle progression and induction of apoptosis.

Case Studies and Research Findings

-

Cytotoxicity against Cancer Cell Lines :

A study evaluated the cytotoxic effects of synthesized quinolone derivatives, including this compound, on several cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SKOV3 (ovarian cancer). The results demonstrated significant growth inhibition, with IC50 values indicating strong potency:This data suggests that the compound may serve as a promising candidate for further development as an anticancer agent .Compound % Cell Growth Inhibition at 100 μM IC50 (μM) ± SD 9e 97.5 1.32 ± 1.9 Doxorubicin 96.8 1.21 ± 0.03 -

Mechanisms of Action :

The mechanisms through which this compound exerts its anticancer effects include:- Induction of Apoptosis : Studies have shown that treatment with quinolone derivatives leads to increased levels of reactive oxygen species (ROS), resulting in apoptosis in cancer cells. For instance, SKOV3 cells treated with certain derivatives exhibited morphological changes indicative of apoptosis .

- Cell Cycle Arrest : The compound has been found to cause G2/M phase arrest, disrupting normal cell cycle progression and leading to cell death .

Synthesis Methods

The synthesis of this compound can be achieved through multiple synthetic routes involving cyclization reactions. A common method includes starting from methoxy-substituted anilines and carboxylic acid derivatives under specific conditions to form the quinoline core .

Chemical Reactions

This compound can undergo various chemical reactions such as oxidation and substitution, which can alter its biological activity:

- Oxidation : Modifications to the methoxy group can yield different functional derivatives.

- Substitution Reactions : Nucleophilic substitutions can introduce new functional groups into the quinoline structure, potentially enhancing its biological properties .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the quinolin-4-one core in 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid?

- Methodological Answer : The quinolin-4-one scaffold can be synthesized via cyclization reactions using substituted anthranilic acid derivatives. For example, condensation of 2-aminobenzophenones with β-keto esters under acidic conditions (e.g., H₂SO₄) forms the quinoline ring . Methoxy groups at position 7 can be introduced via nucleophilic substitution or protected during synthesis. The propanoic acid side chain may be appended through alkylation or Michael addition post-cyclization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the aromatic methoxy group (δ ~3.8–4.0 ppm for OCH₃) and the quinolin-4-one carbonyl (δ ~165–175 ppm). The propanoic acid chain shows characteristic signals for CH₂ and COOH groups .

- FTIR : Key peaks include C=O stretching (~1680–1720 cm⁻¹ for quinolin-4-one and carboxylic acid) and O–H (broad, ~2500–3500 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers assess the purity of this compound?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is standard. Use a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Purity ≥95% is typical for pharmacological studies .

Advanced Research Questions

Q. What are the challenges in optimizing reaction yields for introducing the propanoic acid side chain?

- Methodological Answer : Steric hindrance from the quinolin-4-one ring and competing side reactions (e.g., decarboxylation) can reduce yields. Strategies include:

- Using mild coupling agents (e.g., EDC/HOBt) for carboxylate activation.

- Protecting the quinolin-4-one carbonyl during alkylation .

- Kinetic studies (e.g., varying temperature/solvent polarity) to identify optimal conditions .

Q. How do structural modifications (e.g., methoxy position) affect biological activity?

- Methodological Answer : Compare analogs via:

- Enzyme Assays : Test inhibition of targets like kinases or oxidoreductases.

- Molecular Docking : Simulate interactions with active sites (e.g., hydrogen bonding with methoxy groups).

- SAR Analysis : For example, shifting the methoxy group from position 7 to 6 alters electron density, impacting binding affinity .

Q. How to resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Methodological Answer :

- Dose-Response Studies : Validate activity across multiple concentrations (e.g., 1–100 µM).

- Cell Line Specificity : Test in diverse models (e.g., cancer vs. primary cells).

- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results in aqueous vs. organic solvents?

- Methodological Answer : The compound’s amphiphilic nature (quinolin-4-one hydrophobic core vs. hydrophilic propanoic acid) causes pH-dependent solubility.

- Experimental Design : Measure solubility in buffered solutions (pH 2–10) and polar aprotic solvents (DMSO, DMF).

- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous media .

Methodological Best Practices

Q. What protocols ensure stability during long-term storage?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.